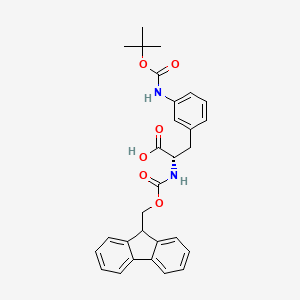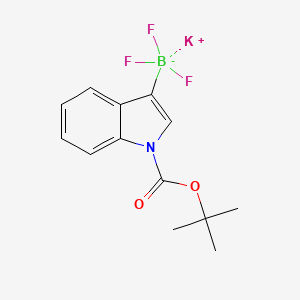
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, also known as Boc-indole-KBF3K, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K is not fully understood, but it is believed to act as a boron-containing Lewis acid that can form stable complexes with various nucleophiles. This property makes it a useful tool for catalysis and materials science.
Biochemical and Physiological Effects:
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and well-tolerated in animal studies. It does not appear to have any significant effects on the central nervous system or other physiological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K in lab experiments are its versatility and ease of use. It can be easily synthesized and purified, and it can be used to synthesize a wide range of complex molecules with diverse pharmacological properties. However, one limitation of using this compound is its relatively high cost compared to other boron-containing compounds.
Orientations Futures
There are many potential future directions for research involving Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K. One area of interest is the development of new inhibitors of protein kinases using this compound as a building block. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K could be used to synthesize new materials with unique properties, such as fluorescent dyes and sensors. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K involves the reaction of potassium fluoride, boron trifluoride diethyl etherate, and tert-butyl 3-(1H-indol-3-yl)propanoate in the presence of a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yields after purification by column chromatography.
Applications De Recherche Scientifique
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been extensively used in scientific research as a versatile building block for the synthesis of various biologically active molecules. This compound has been used to synthesize inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been used to synthesize compounds with antibacterial, antifungal, and antiviral activities.
Propriétés
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXBMCWOZEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)
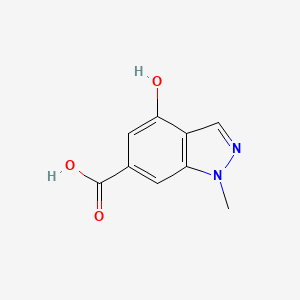
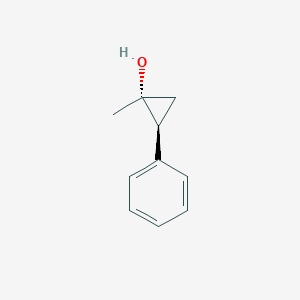
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)
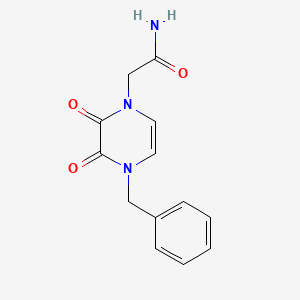

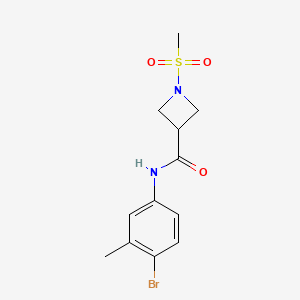
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2767192.png)
